2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

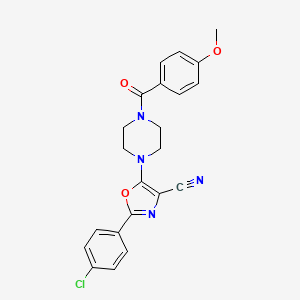

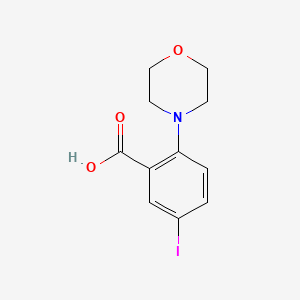

2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate is a chemical compound with the formula C13H16I2O4S and a molecular weight of 522.14 . It is used in various scientific research applications due to its unique properties.

Synthesis Analysis

The synthesis process of 2,4-diiodo-6-(methylsulfonyl)phenyl hexanoate is skillful and yields high results . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .Molecular Structure Analysis

The molecular structure of 2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate consists of 13 carbon atoms, 16 hydrogen atoms, 2 iodine atoms, 4 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Sulfonation Reactions and Intermediacy

Research by Wit, Woldhuis, and Cerfontain (2010) delves into the sulfonation processes of phenols, highlighting the role of methyl phenyl sulfate and various sulfonic acids in chemical synthesis. Their findings contribute to understanding the mechanisms and intermediacy of phenyl hydrogen sulfates in sulfonation reactions, which could be relevant for studying similar sulfonation processes involving "2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate" (Wit, Woldhuis, & Cerfontain, 2010).

Chiral Molecules and Environmental Impact

Döbler et al. (2002) investigated the absolute structures of chiral methylsulfonyl-PCBs using vibrational circular dichroism. Their research contributes to environmental chemistry by providing insights into the behavior and structural characterization of pollutants, which could be relevant for understanding the environmental fate of related compounds (Döbler et al., 2002).

Prodrug Development and COX-2 Inhibition

A study by Moh et al. (2004) on the conversion of sulfoxide analogues to methylsulfone derivatives for COX-2 inhibition showcases the pharmaceutical applications of sulfonyl compounds in designing prodrugs. This illustrates how methylsulfonyl groups can be leveraged in drug development, offering a glimpse into potential medical applications of similarly structured chemicals (Moh et al., 2004).

Polymer Synthesis

Oyaizu et al. (2003) explored the synthesis of polymers from methylsulfinyl compounds, presenting a method for creating materials with potential applications in engineering and materials science. This research indicates the versatility of sulfonyl-containing compounds in polymer chemistry, which might extend to the use of "2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate" in similar contexts (Oyaizu et al., 2003).

Propriétés

IUPAC Name |

(2,4-diiodo-6-methylsulfonylphenyl) hexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16I2O4S/c1-3-4-5-6-12(16)19-13-10(15)7-9(14)8-11(13)20(2,17)18/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVNQZSSCZVALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1=C(C=C(C=C1I)I)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16I2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diiodo-6-(methylsulfonyl)phenyl hexanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2629406.png)

![tert-butyl 2-[N-(azepan-4-yl)acetamido]acetate](/img/structure/B2629410.png)

![methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2629411.png)

![N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629412.png)

![4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2629414.png)

![(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2629415.png)

![N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2629418.png)

![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-ethyl-3-methyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2629425.png)

![1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)